molecular formula C8H9F4N3O B14148334 4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine CAS No. 294197-08-3

4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine

Cat. No.: B14148334
CAS No.: 294197-08-3
M. Wt: 239.17 g/mol
InChI Key: LINFWRSKANADEH-UHFFFAOYSA-N
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Description

4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine typically involves the reaction of 4-methyl-6-hydroxypyrimidine with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)benzoate
  • 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-Methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the tetrafluoropropoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

294197-08-3

Molecular Formula

C8H9F4N3O

Molecular Weight

239.17 g/mol

IUPAC Name

4-methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine

InChI

InChI=1S/C8H9F4N3O/c1-4-2-5(15-7(13)14-4)16-3-8(11,12)6(9)10/h2,6H,3H2,1H3,(H2,13,14,15)

InChI Key

LINFWRSKANADEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)OCC(C(F)F)(F)F

Origin of Product

United States

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